Cas no 2090951-69-0 (3-methyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol)

3-Methyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol is a heterocyclic compound featuring a pyrazole core substituted with a tetrahydrofuran-derived methyl group and a hydroxyl group at the 5-position. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications, particularly as a versatile intermediate in synthetic chemistry. The presence of both a pyrazole and tetrahydrofuran moiety enhances its ability to participate in diverse chemical transformations, including cyclizations and functional group modifications. Its well-defined molecular framework makes it suitable for structure-activity relationship studies, particularly in the development of biologically active compounds. The compound's stability and synthetic accessibility further contribute to its value in research and industrial settings.
3-methyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol structure
2090951-69-0 structure
Product name:3-methyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol
CAS No:2090951-69-0
MF:C9H14N2O2
MW:182.219662189484
CID:5722789
PubChem ID:121214204

3-methyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol Chemical and Physical Properties

Names and Identifiers

    • 2090951-69-0
    • 5-methyl-2-(oxolan-2-ylmethyl)-1H-pyrazol-3-one
    • F2198-6134
    • AKOS026724702
    • 3-methyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol
    • 1H-Pyrazol-5-ol, 3-methyl-1-[(tetrahydro-2-furanyl)methyl]-
    • Inchi: 1S/C9H14N2O2/c1-7-5-9(12)11(10-7)6-8-3-2-4-13-8/h5,8,10H,2-4,6H2,1H3
    • InChI Key: RWMFYRUGUBSMDL-UHFFFAOYSA-N
    • SMILES: O1CCCC1CN1C(C=C(C)N1)=O

Computed Properties

  • Exact Mass: 182.105527694g/mol
  • Monoisotopic Mass: 182.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 41.6Ų

Experimental Properties

  • Density: 1.31±0.1 g/cm3(Predicted)
  • Boiling Point: 340.7±22.0 °C(Predicted)
  • pka: 8.87±0.50(Predicted)

3-methyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2198-6134-0.25g
3-methyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol
2090951-69-0 95%+
0.25g
$523.0 2023-09-06
TRC
M233161-100mg
3-Methyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol
2090951-69-0
100mg
$ 95.00 2022-06-04
TRC
M233161-1g
3-Methyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol
2090951-69-0
1g
$ 570.00 2022-06-04
Life Chemicals
F2198-6134-0.5g
3-methyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol
2090951-69-0 95%+
0.5g
$551.0 2023-09-06
Life Chemicals
F2198-6134-2.5g
3-methyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol
2090951-69-0 95%+
2.5g
$1267.0 2023-09-06
TRC
M233161-500mg
3-Methyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol
2090951-69-0
500mg
$ 365.00 2022-06-04
Life Chemicals
F2198-6134-1g
3-methyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol
2090951-69-0 95%+
1g
$580.0 2023-09-06
Life Chemicals
F2198-6134-10g
3-methyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol
2090951-69-0 95%+
10g
$2675.0 2023-09-06
Life Chemicals
F2198-6134-5g
3-methyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol
2090951-69-0 95%+
5g
$1909.0 2023-09-06

3-methyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol Related Literature

Additional information on 3-methyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol

3-Methyl-1-((Tetrahydrofuran-2-Yl)Methyl)-1H-Pyrazol-5-Ol: A Comprehensive Overview

The compound 3-methyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol (CAS No. 2090951-69-0) is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyrazoles, which are five-membered heterocycles containing two adjacent nitrogen atoms. The presence of a tetrahydrofuran (THF) moiety and a hydroxyl group further enhances its functional diversity, making it a versatile building block in organic synthesis.

Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry due to their ability to modulate various biological targets. For instance, 3-methyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol has shown promise as a lead compound in the development of new therapeutic agents. Its unique structure allows for the exploration of diverse pharmacophores, enabling interactions with enzymes, receptors, and other biomolecules. Researchers have reported that this compound exhibits moderate inhibitory activity against certain kinases, making it a valuable candidate for anti-cancer drug discovery.

The synthesis of 3-methyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol typically involves multi-step reactions, including nucleophilic substitutions and cyclizations. The use of THF as a solvent in these reactions not only facilitates the formation of the desired product but also contributes to the overall stability of the molecule. Recent advancements in catalytic methods have further optimized the synthesis process, reducing reaction times and improving yields.

In terms of applications, this compound has found utility in the synthesis of bioactive molecules. For example, it has been employed as an intermediate in the construction of complex natural product analogs. Its hydroxyl group provides an additional site for functionalization, enabling the creation of derivatives with enhanced bioavailability and potency. Furthermore, its methyl group adds steric bulk, which can influence both chemical reactivity and biological activity.

From a structural perspective, 3-methyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol exhibits interesting conformational properties due to the rigid nature of the pyrazole ring. This rigidity is crucial for maintaining specific interactions with biological targets. Computational studies have revealed that the molecule adopts a planar conformation that is favorable for π–π stacking interactions, a property that is highly desirable in drug design.

Recent research has also focused on the environmental fate and toxicity of 3-methyl-(tetrahydrofuran derivative) compounds. Studies indicate that this compound undergoes rapid biodegradation under aerobic conditions, minimizing its environmental impact. However, further investigations are required to fully understand its long-term effects on ecosystems.

In conclusion, 3-methyl-(tetrahydrofuran derivative) compounds like 3-methyl-(tetrahydrofuran derivative) continue to be an area of active research due to their unique chemical properties and potential applications in drug discovery and organic synthesis. As new methodologies emerge and computational tools advance, our understanding of these compounds will undoubtedly deepen, paving the way for innovative applications in various fields.

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